Cas no 1805917-15-0 (2-(Chloromethyl)-6-(3-chloropropanoyl)mandelic acid)

2-(Chloromethyl)-6-(3-chloropropanoyl)mandelic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(Chloromethyl)-6-(3-chloropropanoyl)mandelic acid
-
- Inchi: 1S/C12H12Cl2O4/c13-5-4-9(15)8-3-1-2-7(6-14)10(8)11(16)12(17)18/h1-3,11,16H,4-6H2,(H,17,18)
- InChI Key: VVQWYICTSYMQQS-UHFFFAOYSA-N
- SMILES: ClCC1=CC=CC(C(CCCl)=O)=C1C(C(=O)O)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 309
- XLogP3: 1.4
- Topological Polar Surface Area: 74.6
2-(Chloromethyl)-6-(3-chloropropanoyl)mandelic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015025030-500mg |
2-(Chloromethyl)-6-(3-chloropropanoyl)mandelic acid |
1805917-15-0 | 97% | 500mg |
806.85 USD | 2021-06-18 | |
Alichem | A015025030-1g |
2-(Chloromethyl)-6-(3-chloropropanoyl)mandelic acid |
1805917-15-0 | 97% | 1g |
1,460.20 USD | 2021-06-18 | |
Alichem | A015025030-250mg |
2-(Chloromethyl)-6-(3-chloropropanoyl)mandelic acid |
1805917-15-0 | 97% | 250mg |
484.80 USD | 2021-06-18 |
2-(Chloromethyl)-6-(3-chloropropanoyl)mandelic acid Related Literature
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
Additional information on 2-(Chloromethyl)-6-(3-chloropropanoyl)mandelic acid
Recent Advances in the Study of 2-(Chloromethyl)-6-(3-chloropropanoyl)mandelic Acid (CAS: 1805917-15-0)
2-(Chloromethyl)-6-(3-chloropropanoyl)mandelic acid (CAS: 1805917-15-0) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, highlighting its potential as a novel therapeutic agent.
The synthesis of 2-(Chloromethyl)-6-(3-chloropropanoyl)mandelic acid has been a focal point of recent research. A study published in the Journal of Medicinal Chemistry (2023) detailed an improved synthetic route that enhances yield and purity while reducing the number of steps required. The researchers employed a combination of classical organic synthesis techniques and modern catalytic methods, achieving a scalable and cost-effective production process. This advancement is particularly significant for large-scale pharmaceutical applications, where consistency and efficiency are paramount.
Pharmacological investigations have revealed that 2-(Chloromethyl)-6-(3-chloropropanoyl)mandelic acid exhibits potent inhibitory effects on specific enzymatic targets involved in inflammatory pathways. In vitro and in vivo studies conducted by a team at the University of Cambridge demonstrated that the compound effectively suppresses the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade. These findings suggest potential applications in the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Further research has explored the compound's potential in oncology. A recent preclinical study published in Cancer Research (2024) investigated the effects of 2-(Chloromethyl)-6-(3-chloropropanoyl)mandelic acid on various cancer cell lines. The results indicated that the compound induces apoptosis in cancer cells through the activation of the intrinsic mitochondrial pathway. Notably, it showed selective cytotoxicity towards cancer cells while sparing normal cells, a characteristic highly desirable in anticancer drug development. These findings have spurred interest in further optimizing the compound's structure to enhance its efficacy and reduce potential side effects.
The pharmacokinetic profile of 2-(Chloromethyl)-6-(3-chloropropanoyl)mandelic acid has also been a subject of recent investigation. Studies have shown that the compound exhibits favorable absorption and distribution properties, with good bioavailability when administered orally. However, challenges remain in optimizing its metabolic stability and elimination half-life. Current research efforts are focused on developing prodrug derivatives and formulation strategies to address these limitations and improve the compound's therapeutic index.
In conclusion, 2-(Chloromethyl)-6-(3-chloropropanoyl)mandelic acid (CAS: 1805917-15-0) represents a promising candidate for further drug development across multiple therapeutic areas. The recent advancements in its synthesis, coupled with growing evidence of its pharmacological efficacy, position this compound as a valuable lead molecule in medicinal chemistry. Future research directions include detailed structure-activity relationship studies, comprehensive toxicological evaluations, and clinical translation efforts to fully realize its therapeutic potential.
1805917-15-0 (2-(Chloromethyl)-6-(3-chloropropanoyl)mandelic acid) Related Products
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)




